

# A Researcher's Guide to 10-Nonadecanone Reference Standards for Analytical Validation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a high-quality reference standard is a critical first step in the analytical validation process. This guide provides a comparative overview of commercially available **10-Nonadecanone** reference standards and outlines a detailed experimental protocol for its analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS).

**10-Nonadecanone** (CAS 504-57-4), also known as dinonyl ketone or caprinone, is a long-chain aliphatic ketone.<sup>[1][2]</sup> Its applications in scientific research are varied, and accurate quantification is often essential. This necessitates the use of well-characterized reference standards to ensure the reliability and reproducibility of analytical data.

## Comparison of Commercially Available 10-Nonadecanone Reference Standards

A reliable supply of high-purity reference standards is crucial for accurate analytical method validation. Several chemical suppliers offer **10-Nonadecanone**, suitable for use as an analytical standard. The following table summarizes the offerings from prominent suppliers. Researchers should always request a Certificate of Analysis (C of A) to confirm the purity and identity of the specific lot they are purchasing.

| Supplier          | Product Name/Number             | Purity/Grade       | Form                                     | Notes                                                    |
|-------------------|---------------------------------|--------------------|------------------------------------------|----------------------------------------------------------|
| TCI America       | 10-Nonadecanone / N0658         | >98.0% (GC)        | Crystalline Powder                       | Also known as Caprinone; Dinonyl Ketone.                 |
| Spectrum Chemical | 10-Nonadecanone / TCI-N0658     | Analytical Reagent | White to almost white crystalline powder | Incompatible with oxidizing agents. [2]                  |
| Parchem           | 10-Nonadecanone                 | 99%                | Not specified                            | Also known as Di-n-nonyl ketone.[3]                      |
| AMI Scientific    | 10-Nonadecanone / TCI N0658-25G | Analytical Reagent | Not specified                            | Ideal for laboratory testing and analytical purposes.[4] |

## Experimental Protocol: Analytical Validation of 10-Nonadecanone by GC-MS

This protocol provides a general framework for the validation of an analytical method for the quantification of **10-Nonadecanone**. It is essential to adapt and optimize the parameters for your specific instrumentation and sample matrix.

1. Objective: To validate a GC-MS method for the quantitative analysis of **10-Nonadecanone** in a given matrix, establishing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
2. Materials and Reagents:
  - **10-Nonadecanone** reference standard
  - High-purity solvent (e.g., hexane or ethyl acetate)

- Internal standard (IS), if necessary (e.g., 1-Nonadecanol or a similar compound not present in the sample)[5]
- Volumetric flasks, pipettes, and syringes
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)[5]

### 3. Preparation of Stock and Standard Solutions:

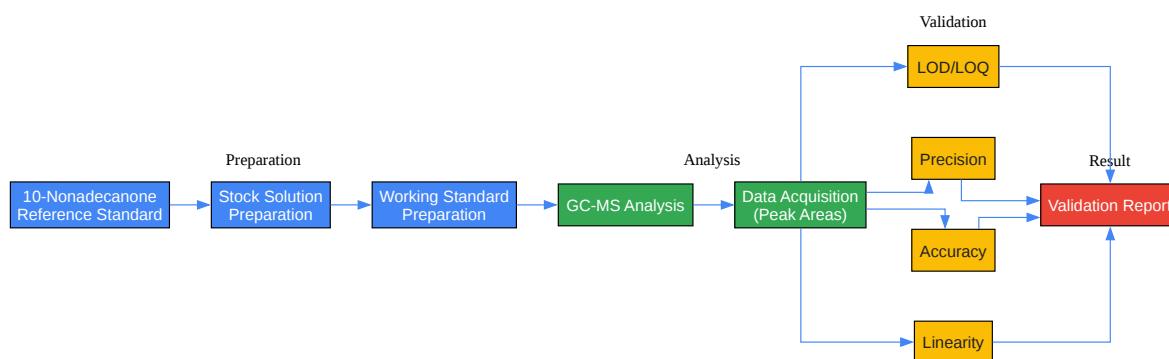
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **10-Nonadecanone** reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples. A typical range might be 1-100 µg/mL.
- Internal Standard Solution: If using an internal standard, prepare a stock solution and add a constant concentration to all calibration standards and samples.

### 4. GC-MS Instrumentation and Conditions (Typical):[5][6]

- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5][6]
- Inlet Temperature: 250-300°C.[5][6]
- Injection Mode: Splitless.[5]
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.[5]
- MS Ion Source: Electron Ionization (EI) at 70 eV.[5]
- Source Temperature: 230°C.[5][6]
- Quadrupole Temperature: 150°C.[5][6]

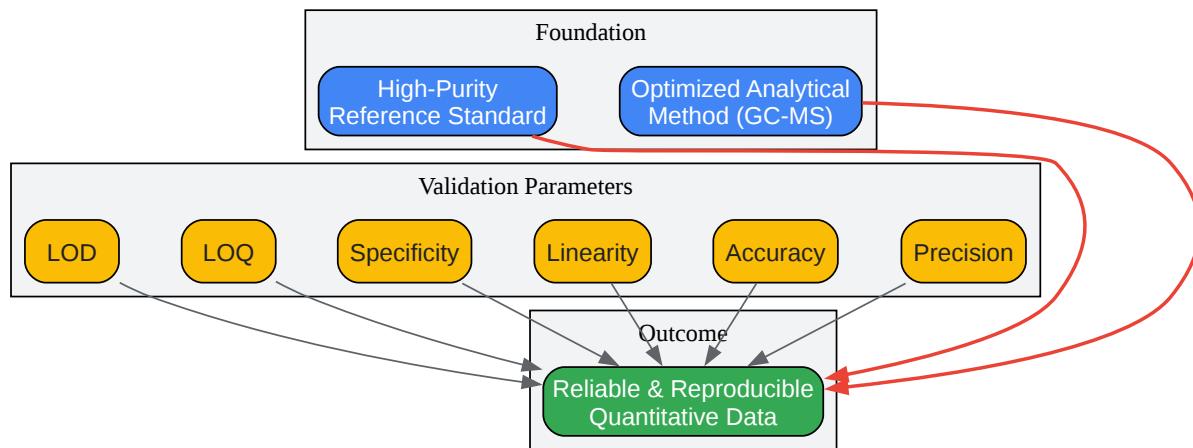
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of **10-Nonadecanone**. A full scan can be used for initial identification.

#### 5. Method Validation Parameters:


- Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The linearity is assessed by the correlation coefficient ( $r^2$ ) of the linear regression, which should be  $\geq 0.995$ .
- Accuracy: Analyze samples with known concentrations of **10-Nonadecanone** (spiked samples) at three different concentration levels (low, medium, and high). The accuracy is expressed as the percentage recovery.
- Precision:
  - Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day.
  - Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment if possible.
  - Precision is expressed as the relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

#### 6. Data Analysis:

- Integrate the peak areas of **10-Nonadecanone** and the internal standard.
- Calculate the peak area ratios.
- Use the linear regression equation from the calibration curve to determine the concentration of **10-Nonadecanone** in the samples.


## Visualizing the Workflow

To better illustrate the logical flow of the analytical validation process, the following diagrams outline the key stages.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analytical validation of **10-Nonadecanone**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between inputs and outcomes in analytical validation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 10-Nonadecanone | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. parchem.com [parchem.com]
- 4. amiscientific.com [amiscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Researcher's Guide to 10-Nonadecanone Reference Standards for Analytical Validation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346682#reference-standards-for-10-nonadecanone-analytical-validation>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)